molecular formula C11H14N2 B13620004 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide

Cat. No.: B13620004
M. Wt: 174.24 g/mol
InChI Key: YLUBXIQMMDJLLC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is a chemical compound with the molecular formula C11H14N2. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide can be synthesized through the catalytic hydrogenation of naphthalene. This process involves the use of nickel catalysts under specific conditions to achieve the desired hydrogenation . The reaction typically requires elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle the high pressures and temperatures required for the hydrogenation process. The use of nickel catalysts is common in these industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: It can be further reduced under specific conditions.

    Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is unique due to its specific functional group (carboximidamide) and its partially hydrogenated naphthalene ring. This combination of features gives it distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide (THNCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its toxicity profile and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H14_{14}N2_2
  • SMILES Notation: C1CC(C2=CC=CC=C2C1)C(=N)N
  • InChIKey: YLUBXIQMMDJLLC-UHFFFAOYSA-N

The compound features a naphthalene core with a carboximidamide functional group, which is believed to be responsible for its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that THNCA exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Activity

THNCA has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells through modulation of key signaling pathways. For instance, it has been reported to inhibit the proliferation of specific cancer cell lines while sparing normal cells .

Toxicity Profile

The toxicity of THNCA has been assessed through various studies:

  • Acute Toxicity: The compound has a relatively low oral LD50 of 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg .
  • Genotoxicity: In vitro studies (Ames test) have shown that THNCA is not genotoxic, indicating a favorable safety profile for further development .
  • Chronic Toxicity: Long-term exposure studies suggest that high doses may lead to hemolytic anemia and other hematological effects, with a NOAEL established at 15 mg/kg bw/day .

The biological effects of THNCA are thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The carboximidamide moiety can interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects.
  • Receptor Modulation: THNCA may bind to specific receptors, influencing cellular signaling cascades that regulate cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on THNCA's antimicrobial efficacy demonstrated a significant reduction in bacterial load in infected animal models. The compound was administered at varying doses, showing dose-dependent activity against Staphylococcus aureus and Escherichia coli. The results indicated that THNCA could serve as a potential lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that THNCA induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with THNCA, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
1,2,3,4-TetrahydronaphthaleneStructureLow toxicity; precursorUsed in synthesis
Naphthoquinone DerivativesStructureAntimicrobial; anticancerOxidized form with enhanced activity

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carboximidamide

InChI

InChI=1S/C11H14N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13)

InChI Key

YLUBXIQMMDJLLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=N)N

Origin of Product

United States

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